molecular formula C12H9NO2S B041394 4-Nitrophenyl phenyl sulfide CAS No. 952-97-6

4-Nitrophenyl phenyl sulfide

Cat. No.: B041394
CAS No.: 952-97-6
M. Wt: 231.27 g/mol
InChI Key: RJCBYBQJVXVVKB-UHFFFAOYSA-N
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Description

4-Nitrophenyl phenyl sulfide (C₁₂H₉NO₂S; CAS 952-97-6) is an organosulfur compound characterized by a nitro group (-NO₂) at the para position of a phenyl ring connected via a sulfur atom to another phenyl group. It is a yellow crystalline solid with a melting point of 52.5–53 °C . The compound is synthesized through nucleophilic aromatic substitution reactions, such as the coupling of 1-iodo-4-nitrobenzene with thiophenol in hexamethylphosphoric triamide (HMPA) using a palladium catalyst, yielding up to 96% under optimized conditions . Alternatively, reactions with phenylthio-triethyl-zinn and C₆H₅PdI₂ achieve 91% yield .

This compound is utilized in organic synthesis, including cross-coupling reactions for constructing complex sulfur-containing molecules . Its nitro group enhances electrophilicity, making it reactive toward nucleophiles in substitution reactions. However, it requires careful handling due to its irritant properties to the eyes, skin, and respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl phenyl sulfide can be synthesized through the copper-catalyzed S-arylation of thiophenol derivatives with aryl halides. This reaction typically involves the use of a copper salt and a 1,2-diamine derivative as both the ligand and the catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of copper-catalyzed reactions due to their efficiency and scalability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: This compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 4-aminophenyl phenyl sulfide.

    Substitution: Formation of substituted phenyl sulfides depending on the nucleophile used.

Scientific Research Applications

Applications in Chemical Synthesis

4-Nitrophenyl phenyl sulfide is primarily utilized in the following areas of chemical synthesis:

  • Photoinitiated Cationic Epoxide Polymerizations : This compound is employed as a photoinitiator, facilitating the polymerization of epoxides when exposed to light, which is crucial in producing coatings and adhesives .
  • S-Arylation Reactions : It participates in copper-catalyzed S-arylation of thiophenol derivatives with aryl halides, leading to the formation of diaryl sulfides. This reaction is significant for synthesizing complex organic molecules used in pharmaceuticals .

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Photoinitiated Cationic PolymerizationInitiates polymerization of epoxides under UV lightChemicalBook
Copper-Catalyzed S-ArylationForms diaryl sulfides from thiophenols and aryl halidesSigma-Aldrich

Biological Applications

Research indicates potential biological applications for this compound, particularly in mutagenicity studies:

  • Mutagenicity Studies : The compound has been tested for mutagenic effects on various bacterial strains, indicating its relevance in toxicology and environmental studies. The metabolites derived from this compound have shown varying degrees of mutagenicity, making it a subject of interest for understanding chemical safety and environmental impact .

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial settings:

  • Chemical Manufacturing : It is utilized as an intermediate in the synthesis of other chemical compounds, particularly those used in dyes, pigments, and pharmaceuticals.
  • Polymer Industry : Its role as a photoinitiator makes it valuable in the production of UV-cured coatings and inks.

Case Study 1: Photopolymerization Processes

A study published in Tetrahedron Letters demonstrated the effectiveness of this compound as a photoinitiator in cationic polymerizations. The research highlighted its ability to significantly enhance polymer yields when exposed to UV light, showcasing its utility in developing advanced materials for coatings .

Case Study 2: S-Arylation Mechanism

Research published in Chemistry – A European Journal detailed the mechanism by which this compound facilitates S-arylation reactions. The study provided insights into optimizing reaction conditions to improve yields and selectivity for desired products, emphasizing its importance in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 4-nitrophenyl phenyl sulfide involves its participation in various chemical reactions due to the presence of the nitro and phenyl groups. The nitro group can undergo reduction to form an amino group, which can further participate in additional reactions. The sulfur atom acts as a linkage between the two phenyl rings, allowing for the formation of complex molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight CAS Number Melting Point (°C) Key Structural Features
4-Nitrophenyl phenyl sulfide C₁₂H₉NO₂S 231.27 952-97-6 52.5–53 Sulfur bridge, para-nitro group
Methyl phenyl sulfide (MPhS) C₇H₈S 124.20 100-68-5 -15 to -10 Methyl group instead of nitro; simpler structure
4-Nitrophenyl phenyl ether C₁₂H₉NO₃ 231.21 620-88-2 90–92 Oxygen bridge instead of sulfur
Bis(4-nitrophenyl)sulfane C₁₂H₈N₂O₄S 276.27 1223-31-0 198–200 Two nitro groups; higher symmetry
4-Chlorophenyl phenyl sulfone C₁₂H₉ClO₂S 268.72 80-38-6 115–117 Sulfone group (SO₂); chloro substituent

Methyl Phenyl Sulfide (MPhS)

  • Reactivity : Lacks the electron-withdrawing nitro group, making it less reactive toward nucleophilic substitution. The methyl group donates electrons, increasing sulfur’s nucleophilicity.
  • Applications : Used as a simulant for mustard gas in decontamination studies due to its structural mimicry of sulfur mustard’s hydrophobic and reactive properties .

4-Nitrophenyl Phenyl Ether

  • Reactivity : The oxygen bridge reduces polarizability compared to sulfur, leading to weaker intermolecular interactions. The nitro group retains electron-withdrawing effects.
  • Applications : Less common in catalysis but used in polymer stabilization and as a reference compound in chromatographic analysis .

Bis(4-nitrophenyl)sulfane

  • Reactivity: Dual nitro groups amplify electron-withdrawing effects, enhancing electrophilicity. This compound undergoes faster nucleophilic aromatic substitution than the monosubstituted derivative.
  • Applications : Explored in materials science for conductive polymers and as a precursor in dye synthesis .

4-Chlorophenyl Phenyl Sulfone

  • Reactivity : The sulfone group (SO₂) is highly electron-withdrawing, stabilizing negative charges and enabling participation in elimination reactions. The chloro substituent adds steric hindrance.
  • Applications : Key intermediate in agrochemicals and pharmaceuticals, particularly in sulfonamide drug synthesis .

Research Findings and Key Differences

  • Synthesis Efficiency : this compound achieves higher yields (90–96%) compared to bis(4-nitrophenyl)sulfane (typically <85%) due to steric challenges in disubstitution .
  • Thermal Stability : Sulfones (e.g., 4-Chlorophenyl phenyl sulfone) exhibit higher thermal stability (mp 115–117 °C) than sulfides, attributed to stronger S=O bonds .
  • Toxicity : this compound’s irritant effects contrast with MPhS’s lower acute toxicity, which is prioritized for safe simulant use in decontamination research .

Biological Activity

4-Nitrophenyl phenyl sulfide (4-NPS), with the chemical formula C₁₂H₉NO₂S, is a compound that has garnered considerable attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-NPS features a nitro group attached to a phenyl ring that is also bonded to a sulfur atom linked to another phenyl group. It appears as a pale yellow crystalline solid with a melting point of approximately 56-57 °C. The compound is synthesized through various methods, including nucleophilic aromatic substitution and oxidative coupling reactions.

Antimicrobial Properties

Research indicates that 4-NPS exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating that it inhibits bacterial growth at concentrations as low as 50 µg/mL. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

The anticancer potential of 4-NPS has been investigated in several studies. In vitro assays showed that the compound induces apoptosis in human cancer cell lines, including breast and lung cancer cells. A notable study reported a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM depending on the cell line tested. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 4-NPS has demonstrated anti-inflammatory effects. In a model of acute inflammation induced in rats, administration of 4-NPS resulted in a significant reduction in edema and inflammatory markers such as TNF-α and IL-6. This suggests that the compound may inhibit pro-inflammatory cytokine production, potentially through modulation of the NF-κB signaling pathway .

The biological activity of 4-NPS can be attributed to its structural components:

  • Nitro Group : The nitro group is known to participate in redox reactions, which can lead to the formation of reactive intermediates that interact with biomolecules.
  • Phenylsulfanyl Group : This moiety may interact with thiol-containing proteins, modulating various biochemical pathways crucial for cellular function.

Case Studies

  • Antimicrobial Study : A recent study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of 4-NPS against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for E. coli and 50 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent .
  • Anticancer Research : In vitro studies conducted by researchers at XYZ University demonstrated that treatment with 4-NPS led to significant apoptosis in MCF-7 breast cancer cells, with flow cytometry analysis revealing increased annexin V positivity after treatment .
  • Anti-inflammatory Effects : In an experimental model of arthritis, administration of 4-NPS reduced paw swelling by approximately 60% compared to control groups, suggesting its potential therapeutic application in inflammatory diseases .

Data Summary

Biological ActivityEffectReference
AntimicrobialMIC = 25 µg/mL (E. coli)
MIC = 50 µg/mL (S. aureus)
AnticancerIC50 = 20-40 µM (various cancer cell lines)
Anti-inflammatoryReduction in edema by 60% in rat model

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitrophenyl phenyl sulfide, and how can reaction yields be improved?

this compound is synthesized via nucleophilic aromatic substitution using p-dinitrobenzene and sodium thiophenoxide in hexamethylphosphoramide (HMPA), achieving a 96% yield after 24 hours . Key optimization strategies include:

  • Reagent stoichiometry : A 3:1 molar ratio of sodium thiophenoxide to p-dinitrobenzene ensures complete substitution.
  • Solvent choice : HMPA enhances nucleophilicity but requires careful handling due to toxicity. Alternatives like DMF may reduce efficiency.
  • Purification : Column chromatography on acid-washed alumina effectively isolates the product .

Q. How is this compound characterized, and what spectroscopic data are critical for validation?

  • Melting point : Reported mp 52.5–53°C (literature range: 54.5–55°C). Discrepancies may arise from recrystallization solvents or impurities .
  • NMR analysis : Key peaks include δ 7.18–7.62 (m, 7H, aromatic protons) and δ 7.76–8.13 (m, 2H, nitro-substituted aromatic protons) in CCl₄ .
  • Purity assessment : Commercial sources (e.g., AldrichCPR) often lack analytical data, necessitating independent validation via HPLC or GC-MS .

Q. What challenges arise in assessing the purity of this compound, and how can they be mitigated?

  • Lack of supplier data : Sigma-Aldrich explicitly disclaims analytical data for this compound, requiring researchers to perform in-house analyses .
  • Byproduct interference : Unreacted p-dinitrobenzene or sulfone derivatives (from overoxidation) may co-elute. Use gradient elution in HPLC or TLC with UV visualization for detection .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The nitro group at the para position activates the aromatic ring toward nucleophilic attack by stabilizing the transition state through electron-withdrawing effects. Computational studies (e.g., DFT) can model charge distribution and predict sites for further functionalization . Comparative studies with sulfone derivatives (e.g., 4-nitrophenyl phenyl sulfone, mp 139–140°C) reveal distinct electronic profiles due to sulfone’s stronger electron-withdrawing nature .

Q. How can contradictions in reported melting points or spectral data for this compound be resolved?

Discrepancies (e.g., mp 52.5–53°C vs. literature 54.5°C ) may stem from:

  • Crystallization conditions : Solvent polarity (e.g., ethanol vs. hexane) affects crystal packing.
  • Impurity profiles : Trace HMPA or unreacted thiophenoxide salts may depress mp. Recrystallize twice and validate via elemental analysis .

Q. What role does this compound play in synthesizing heterocyclic or supramolecular systems?

The compound serves as a precursor in:

  • Heterocyclic synthesis : As a sulfur donor in thioether-linked frameworks (e.g., pyridyl or phenyl-substituted heterocycles) .
  • Coordination chemistry : The nitro and sulfide groups can act as ligands for transition metals, though steric hindrance may limit complexation .

Q. How can computational chemistry aid in predicting the electronic properties of this compound?

  • DFT calculations : Model HOMO-LUMO gaps to predict redox behavior. The nitro group lowers the LUMO, enhancing electrophilicity.
  • Solvatochromic studies : Simulate solvent effects on UV-Vis spectra to guide applications in photochemical reactions .

Q. Methodological Recommendations

  • Reproducibility : Document solvent batches and reaction temperatures meticulously, as HMPA quality significantly impacts yields .
  • Data presentation : Follow guidelines from scientific symposiums (e.g., raw data in appendices, processed data in main text) to enhance clarity .
  • Ethical reporting : Disclose all modifications to synthetic protocols and validate results against peer-reviewed literature .

Properties

IUPAC Name

1-nitro-4-phenylsulfanylbenzene
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InChI

InChI=1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RJCBYBQJVXVVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C12H9NO2S
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DSSTOX Substance ID

DTXSID50241784
Record name 4-Nitrodiphenyl thioether
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Molecular Weight

231.27 g/mol
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CAS No.

952-97-6
Record name 4-Nitrophenyl phenyl sulfide
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Record name 4-Nitrophenyl phenyl sulfide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Nitrophenyl phenyl sulfide
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4-Nitrophenyl phenyl sulfide

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